molecular formula C13H14N2O3S B14388685 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-45-0

5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B14388685
CAS No.: 89661-45-0
M. Wt: 278.33 g/mol
InChI Key: YFSRTOADMSVFAO-UHFFFAOYSA-N
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Description

5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenylsulfanyl group attached to a methyl group, which is further connected to an oxazole ring substituted with a dimethylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phenylsulfanyl group via nucleophilic substitution reactions. The final step often involves the carbamation of the oxazole ring to introduce the dimethylcarbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxazole ring or the phenylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The oxazole ring and dimethylcarbamate group may also play a role in binding to specific receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
  • 2-Methyl-5-(phenylsulfanyl)-4-penten-2-ol

Uniqueness

5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the phenylsulfanyl group provides a unique scaffold for interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89661-45-0

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

[5-(phenylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C13H14N2O3S/c1-15(2)13(16)17-12-8-10(18-14-12)9-19-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

YFSRTOADMSVFAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NOC(=C1)CSC2=CC=CC=C2

Origin of Product

United States

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